molecular formula C35H22N2 B14227090 4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine CAS No. 790674-51-0

4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine

Cat. No.: B14227090
CAS No.: 790674-51-0
M. Wt: 470.6 g/mol
InChI Key: KPPVCGCYHDPOBQ-UHFFFAOYSA-N
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Description

4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine is a complex organic compound featuring a spirobifluorene core with two pyridine groups attached at the 2,2’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine typically involves the coupling of spirobifluorene with pyridine derivatives. One common method is the Buchwald-Hartwig coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-nitrogen bonds. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirobifluorene ketones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine involves its interaction with various molecular targets and pathways. In electronic applications, its spirobifluorene core provides a rigid and stable structure that enhances charge transport properties. The pyridine groups can participate in coordination chemistry, forming complexes with metal ions that can further modulate its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: A simpler compound with a similar core structure but without the pyridine groups.

    4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)diphenylamine: Another derivative with diphenylamine groups instead of pyridine.

Uniqueness

4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine is unique due to its combination of a spirobifluorene core and pyridine groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high thermal stability, efficient charge transport, and versatile chemical reactivity .

Properties

CAS No.

790674-51-0

Molecular Formula

C35H22N2

Molecular Weight

470.6 g/mol

IUPAC Name

4-(2'-pyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine

InChI

InChI=1S/C35H22N2/c1-3-7-31-27(5-1)29-11-9-25(23-13-17-36-18-14-23)21-33(29)35(31)32-8-4-2-6-28(32)30-12-10-26(22-34(30)35)24-15-19-37-20-16-24/h1-22H

InChI Key

KPPVCGCYHDPOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=NC=C7)C=C(C=C3)C8=CC=NC=C8

Origin of Product

United States

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